3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid
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Overview
Description
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline, and various substituted indole derivatives .
Scientific Research Applications
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity, while the quinoline structure can intercalate with DNA, affecting gene expression . These interactions lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.
Quinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the indole component, leading to different chemical properties.
Uniqueness
2-((1H-indol-3-yl)methyl)-3-hydroxy-7-methylquinoline-4-carboxylic acid is unique due to its combined indole and quinoline structures, allowing it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
Properties
CAS No. |
924634-73-1 |
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Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-hydroxy-2-(1H-indol-3-ylmethyl)-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16N2O3/c1-11-6-7-14-16(8-11)22-17(19(23)18(14)20(24)25)9-12-10-21-15-5-3-2-4-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25) |
InChI Key |
IJEQRROSARHWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
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